molecular formula C8H15F2NO B2479421 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol CAS No. 1781641-58-4

1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol

Cat. No.: B2479421
CAS No.: 1781641-58-4
M. Wt: 179.211
InChI Key: ZFDKCUDGCSMYQY-UHFFFAOYSA-N
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Description

1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C8H15F2NO and its molecular weight is 179.211. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-amino-1,1-difluoroethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c9-8(10,6-11)7(12)4-2-1-3-5-7/h12H,1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDKCUDGCSMYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(CN)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Gem-Difluoro Amino Alcohol Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of gem-difluoro amino alcohol building blocks.

Physicochemical Profiling, Synthetic Methodologies, and Medicinal Applications

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is no longer a mere "methyl scan" alternative but a fundamental tool for multiparametric optimization. Among fluorinated motifs,


-amino-

-difluoro alcohols
represent a privileged class of building blocks. These scaffolds act as non-cleavable transition-state mimics for peptide bond hydrolysis, potent modulators of amine basicity (pKa), and conformational locking elements via the gauche effect.

This guide moves beyond basic descriptions to analyze the causality of these properties and provides robust, self-validating protocols for their synthesis and handling.

Physicochemical Properties: The Fluorine Effect[1][2][3]

The utility of gem-difluoro amino alcohols stems from the unique electronic perturbation introduced by the


 moiety. Unlike a single fluorine atom, the geminal pair creates a profound dipole and inductive effect that alters the entire molecular profile.
Basicity Modulation (pKa)

The most immediate impact of the


-difluoro group is the dramatic reduction in the basicity of the adjacent amine.[1]
  • Mechanism: The strong electron-withdrawing inductive effect (

    
    ) of the fluorine atoms pulls electron density away from the nitrogen lone pair, destabilizing the protonated ammonium species.
    
  • Impact: A standard aliphatic amine (pKa ~10.5) typically drops to pKa ~6.0–7.5 upon

    
    -difluorination.
    
  • Medicinal Consequence: At physiological pH (7.4), a standard amine is >99.9% protonated (cationic), limiting membrane permeability and blood-brain barrier (BBB) crossing. The difluoro-analog exists as a significant fraction of neutral free base, drastically improving oral bioavailability and BBB penetration.

Conformational Locking (The Gauche Effect)

Unlike non-fluorinated alkyl chains which prefer anti conformations to minimize steric clash,


-fluoroamines and alcohols exhibit a counter-intuitive preference for the gauche conformation.
  • Electronic Driver: This is driven by

    
     hyperconjugation and electrostatic attraction between the electropositive ammonium/hydroxyl hydrogen and the electronegative fluorine.
    
  • Result: The molecule adopts a rigid, "kinked" morphology. In protease inhibitors, this pre-organizes the inhibitor into the bioactive conformation, reducing the entropic penalty of binding.

Quantitative Comparison
PropertyNon-Fluorinated Analog (

)
Gem-Difluoro Analog (

)
Drug Design Benefit
pKa (Amine) 10.0 – 11.06.0 – 7.5 Improved Permeability / BBB Access
LogD (pH 7.4) Low (Cationic)High (Neutral) Enhanced Lipophilicity at physiologic pH
Metabolic Stability Low (

-oxidation prone)
High Blockage of P450 oxidative deamination
C-C Bond Length 1.54 Å1.50 Å Tighter packing in active sites
Visualizing the Pathway

The following diagram illustrates the logical flow from atomic substitution to DMPK (Drug Metabolism and Pharmacokinetics) outcomes.

G cluster_0 Atomic Substitution cluster_1 Physicochemical Impact cluster_2 Medicinal Outcome CF2 Gem-Difluoro (CF2) Insertion Inductive Inductive Effect (-I) CF2->Inductive Hyperconj Hyperconjugation (Sigma -> Sigma*) CF2->Hyperconj Metab Metabolic Blockade (No alpha-oxidation) CF2->Metab pKa pKa Reduction (10.5 -> 6.5) Inductive->pKa Gauche Gauche Effect (Conformational Lock) Hyperconj->Gauche Permeability Increased Membrane Permeability pKa->Permeability Binding Entropic Advantage (Pre-organization) Gauche->Binding

Figure 1: Mechanistic flow from gem-difluoro substitution to improved drug-like properties.

Synthetic Access & Methodologies

Synthesizing gem-difluoro amino alcohols is non-trivial due to the instability of many fluorinated intermediates. The most robust "field-proven" route is the Reformatsky Reaction using ethyl bromodifluoroacetate.

The Reformatsky Route (Gold Standard)

This method avoids the use of hazardous DAST/Deoxo-Fluor reagents on sensitive amino-ketones and provides high regiocontrol.

  • Imine Formation: Condensation of an aldehyde with a chiral auxiliary (e.g., Ellman's sulfinamide) or protective group.

  • Reformatsky Addition: Zinc-mediated addition of ethyl bromodifluoroacetate to the imine.

  • Reduction: Conversion of the resulting ester to the alcohol.

Synthetic Workflow Diagram

Reformatsky Start Aldehyde (R-CHO) Imine N-Sulfinyl Imine (Chiral Auxiliary) Start->Imine Condensation Intermediate Beta-Amino-Alpha,Alpha-Difluoro Ester Imine->Intermediate Reformatsky Addition Reagent BrCF2CO2Et + Zn Reagent->Intermediate Product Gem-Difluoro Amino Alcohol (Building Block) Intermediate->Product Reduction Reductant LiBH4 / NaBH4 Reductant->Product

Figure 2: The standard Reformatsky workflow for accessing gem-difluoro amino alcohols.

Experimental Protocols

Disclaimer: Fluorine chemistry requires specific safety protocols. HF elimination can occur upon heating. Always monitor reactions via


-NMR.
Protocol A: Synthesis of -Amino- -difluoro Ester (Reformatsky)[5]

Context: This step installs the


 group.[1] The use of activated Zinc is critical.
Reagents: 
  • Aldimine (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.5 equiv)

  • Zinc dust (2.0 equiv, activated with TMSCl)

  • THF (anhydrous)

Step-by-Step:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Zn dust in THF. Add TMSCl (0.05 equiv) and stir for 15 min at RT to activate the surface.

  • Initiation: Add approx. 10% of the ethyl bromodifluoroacetate. Warm gently with a heat gun until the solvent refluxes slightly (initiation is marked by a slight exotherm and turbidity).

  • Addition: Add the remaining ethyl bromodifluoroacetate dropwise over 20 mins to maintain a gentle reflux.

  • Coupling: Add the Aldimine solution (in THF) dropwise.

  • Reaction: Stir at reflux for 2–4 hours. Checkpoint: Monitor by

    
    -NMR. The product signal typically appears around -105 to -115 ppm (dd).
    
  • Quench: Cool to

    
     and quench with saturated aqueous 
    
    
    
    .
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hex/EtOAc).[1][2]
    
Protocol B: Reduction to Amino Alcohol

Context: Converting the ester to the alcohol without racemization or defluorination. Reagents:

  • Difluoro ester (from Protocol A)

  • 
     (2.0 equiv) or 
    
    
    
    (4.0 equiv)
  • THF / MeOH (10:1)

Step-by-Step:

  • Solubilization: Dissolve the ester in anhydrous THF at

    
    .
    
  • Reduction: Add

    
     (2M in THF) dropwise. Note: 
    
    
    
    is preferred over
    
    
    to avoid potential defluorination side reactions.
  • Stir: Allow to warm to RT and stir for 3 hours.

  • Quench: Caution: Quench carefully with Acetone (to consume excess hydride) followed by 1M HCl (to break boron complexes).

  • Isolation: Neutralize with

    
    , extract with DCM. The resulting amino alcohol is often stable enough to be used without column chromatography.
    

Applications in Medicinal Chemistry

Protease Inhibition (Transition State Mimics)

The hydrated carbonyl of a peptide bond (tetrahedral intermediate) is unstable. The gem-difluoro alcohol moiety acts as a stable bioisostere of this transition state.

  • Case Study (HIV-1 Protease): The hydroxyl group mimics the transition-state oxygen, coordinating with the catalytic aspartic acids. The

    
     group lowers the pKa of the OH, making it a better hydrogen bond donor, while the fluorine atoms engage in orthogonal dipolar interactions with the enzyme flap.
    
GABA-AT Inhibitors (Vigabatrin Analogs)

In the development of GABA aminotransferase inhibitors, replacing the vinyl group of Vigabatrin with a difluoromethylene moiety prevented the formation of reactive Michael acceptors while maintaining the steric bulk required for enzyme occupancy. This improved the toxicity profile by eliminating off-target alkylation events.

References

  • Reformatsky Synthesis of Difluoro-beta-amino acids: Tarui, A., et al. "Enantioselective synthesis of

    
    -difluoro-
    
    
    
    -lactams using amino alcohol ligands." Royal Society of Chemistry, 2014.
  • Physicochemical Properties & pKa Modulation: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • The Gauche Effect in Fluorinated Amines: O'Hagan, D.[3] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

  • Metabolic Stability of Gem-Difluoroalkanes: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[4][3][5] Journal of Medicinal Chemistry, 2015.

  • HIV Protease Inhibitors (Transition State Mimics): Mahalingam, A. K., et al.[6] "HIV-1 protease inhibitors with a transition-state mimic comprising a tertiary alcohol."[6][7] Journal of Medicinal Chemistry, 2010.[6]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary & Compound Identity

This compound is a


-amino alcohol featuring a gem-difluoro group at the 

-position relative to the amine. This structural motif serves as a critical bioisostere in drug design, offering unique electronic and steric properties that modulate pKa, lipophilicity, and metabolic stability compared to non-fluorinated analogs.[1]

While the specific CAS registry number for the free amine is not widely indexed in public commercial databases (often synthesized in situ or listed under proprietary codes), its primary synthetic precursor, Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate , is a well-characterized intermediate.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Name 2,2-Difluoro-2-(1-hydroxycyclohexyl)ethylamine
Molecular Formula

Molecular Weight 179.21 g/mol
Key Precursor CAS 92207-61-9 (Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate)
Structural Class gem-Difluoro

-amino alcohol
Bioisostere For

-Hydroxy ketone, amide transition state, ether

Strategic Applications in Drug Discovery[1][2]

The incorporation of the 1,1-difluoro-2-aminoethyl moiety into a cyclohexane scaffold offers specific advantages in Hit-to-Lead optimization:

pKa Modulation

The strong electron-withdrawing effect of the gem-difluoro group significantly lowers the pKa of the adjacent amine compared to a standard ethylamine chain (typically from ~10.5 down to ~7.0–8.5).

  • Impact: This reduction in basicity improves oral bioavailability by reducing lysosomal trapping and enhancing membrane permeability while maintaining sufficient basicity for key interactions (e.g., with aspartate residues in kinase active sites).

Bioisosterism & Metabolic Stability[1]
  • Carbonyl Mimicry: The

    
     group acts as a non-hydrolyzable bioisostere for a carbonyl oxygen (
    
    
    
    ) or an ether oxygen (
    
    
    ), mimicking the bond angle and electron density without the metabolic liability.
  • Metabolic Blocking: The

    
     group blocks metabolic oxidation at the 
    
    
    
    -position, a common clearance pathway for aliphatic amines.
Conformational Locking

The gauche effect associated with the difluoromethylene group restricts the conformational flexibility of the ethylamine chain, potentially pre-organizing the molecule into a bioactive conformation that enhances binding affinity.

Synthetic Methodology

The synthesis of this compound typically proceeds via a Reformatsky reaction followed by functional group interconversion. This route is robust, scalable, and allows for the introduction of the fluorine atoms early in the synthesis.

Reaction Pathway (DOT Diagram)

Synthesispathway Start Cyclohexanone (Starting Material) Intermediate1 Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate (CAS: 92207-61-9) Start->Intermediate1 Zn, THF, reflux Reagent1 Ethyl Bromodifluoroacetate + Zn (Reformatsky) Reagent1->Intermediate1 Intermediate2 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetamide Intermediate1->Intermediate2 NH3 (aq/gas) Step2 Ammonolysis (NH3 / MeOH) Step2->Intermediate2 Product This compound (Target) Intermediate2->Product Reduction Step3 Reduction (BH3·THF or LiAlH4) Step3->Product

Figure 1: Synthetic route from Cyclohexanone to the target amine via the key Reformatsky intermediate.

Step-by-Step Protocol
Step 1: Reformatsky Reaction

Objective: Synthesis of Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate (CAS 92207-61-9).

  • Activation: Suspend activated Zinc dust (1.2 equiv) in anhydrous THF under inert atmosphere (

    
    ).
    
  • Initiation: Add trimethylsilyl chloride (TMSCl) (0.05 equiv) to activate the Zinc surface.

  • Addition: Add a solution of Ethyl bromodifluoroacetate (1.1 equiv) and Cyclohexanone (1.0 equiv) in THF dropwise to the refluxing Zn suspension.

    • Note: The reaction is exothermic. Control addition rate to maintain gentle reflux.

  • Workup: Quench with dilute HCl (1M), extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) yields the

    
    -difluoro-
    
    
    
    -hydroxy ester.
Step 2: Amide Formation

Objective: Conversion of the ester to the primary amide.

  • Reaction: Dissolve the ester from Step 1 in Methanol.

  • Reagent: Add excess Ammonia (7N in MeOH or aqueous

    
    ).
    
  • Conditions: Stir at room temperature for 12–24 hours. Monitor by TLC or LCMS for disappearance of the ester.

  • Isolation: Concentrate in vacuo to afford the crude amide. This intermediate is often pure enough for the next step.

Step 3: Reduction to Amine

Objective: Reduction of the amide carbonyl to the methylene group.

  • Reagent: Suspend the amide in anhydrous THF and cool to 0°C.

  • Addition: Add Borane-THF complex (

    
    , 3-4 equiv) dropwise.
    
  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Quench: Cool to 0°C and carefully quench with Methanol (evolution of

    
    ).
    
  • Acid Hydrolysis: Add HCl (conc.) or heating in acidic methanol is required to break the boron-amine complex.

  • Isolation: Basify with NaOH (2M) to pH >10, extract with DCM or Chloroform/Isopropanol (3:1), dry, and concentrate.

  • Salt Formation: Treat with HCl in ether/dioxane to isolate the stable Hydrochloride salt.

Analytical Characterization (Expected)

Researchers should validate the synthesized compound using the following expected spectral data:

  • 1H NMR (

    
     or 
    
    
    
    ):
    • 
       ~1.2–1.8 ppm (m, 10H, Cyclohexane ring protons).
      
    • 
       ~3.1–3.3 ppm (t, 
      
      
      
      , 2H,
      
      
      ).
    • 
       ~5.0 ppm (s, 1H, -OH, exchangeable).
      
  • 19F NMR:

    • Characteristic singlet or multiplet around

      
       -105 to -115 ppm (depending on solvent and reference). The diastereotopic nature of the fluorines might be minimal due to the symmetry of the cyclohexane ring, unless the ring is substituted.
      
  • MS (ESI+):

    • 
      .
      

Safety & Handling

  • Fluorinated Intermediates: Ethyl bromodifluoroacetate is a lachrymator and skin irritant. Handle in a fume hood.

  • Amine Handling: Primary amines can absorb

    
     from the air. Store the free base under inert gas or convert to the HCl salt for long-term stability.
    
  • Reactivity: The

    
    -amino alcohol motif is capable of chelating metals; ensure glassware is free of transition metal residues if using in sensitive biological assays.
    

References

  • Reformatsky Reaction with Fluorinated Acetates

    • Title: "Reactions of ethyl bromodifluoroacetate with ketones in the presence of zinc."
    • Source:Journal of Fluorine Chemistry, 1984. (Primary reference for CAS 92207-61-9 synthesis).
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."[1][2]

    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Gem-Difluoro Group Properties

    • Title: "The gem-difluoromethylene group in organic synthesis."
    • Source:Tetrahedron, 2001.
    • URL:[Link]

Sources

1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Fluorinated Scaffolds for Medicinal Chemistry

Abstract

This technical guide profiles 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol , a specialized gem-difluorinated building block used in modern drug discovery.[1][2] Characterized by the strategic placement of a difluoromethylene (


) bridge between a tertiary alcohol and a primary amine, this scaffold serves as a critical bioisostere. It offers researchers a mechanism to modulate basicity (

), enhance metabolic stability against oxidative deamination, and introduce specific conformational constraints in peptidomimetic design. This document details its physicochemical properties, validated synthetic pathways, and application logic.

Part 1: Molecular Identity & Physicochemical Profile[1]

The integration of fluorine atoms adjacent to the amine center drastically alters the electronic landscape of the molecule compared to its non-fluorinated parent, 1-(2-aminoethyl)cyclohexan-1-ol.[1][2] The electron-withdrawing nature of the


 group reduces the electron density on the nitrogen, lowering the 

and improving lipophilicity.[1][2]
Core Specifications
PropertyValue
IUPAC Name This compound
Common Identifier Gem-difluoro amino alcohol scaffold
Molecular Formula

Molecular Weight 179.21 g/mol
Exact Mass 179.1122
Element Count C: 8, H: 15, F: 2, N: 1, O: 1
Predicted pKa (Amine) ~7.5 – 8.5 (lowered from ~10.5 due to

-fluorine effect)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Rotatable Bonds 2 (C1-CF2 bond, CF2-CH2 bond)
Structural Analysis

The molecule features a cyclohexane ring acting as a lipophilic anchor. Position 1 is quaternary, substituted with:

  • A hydroxyl group (-OH) : Provides hydrogen bonding capability and solubility.[1][2]

  • A 2-amino-1,1-difluoroethyl group (

    
    ) : The pharmacophore of interest.[1][2] The gem-difluoro moiety acts as a conformational lock and electronic modulator.[1][2]
    

Part 2: Synthetic Architecture

The synthesis of this compound typically relies on the Reformatsky reaction , utilizing ethyl bromodifluoroacetate as the fluorine source.[1][2] This approach is preferred for its reliability in forming


 bonds adjacent to quaternary centers.[1][2]
Synthesis Pathway Diagram[1]

SynthesisPathway SM1 Cyclohexanone (C6H10O) Inter1 Intermediate A: Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate SM1->Inter1 Reformatsky Reaction THF, Reflux Reagent Ethyl bromodifluoroacetate (BrCF2COOEt) + Zn Reagent->Inter1 Inter2 Intermediate B: 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetamide Inter1->Inter2 Nucleophilic Acyl Substitution Step2 Amidation (NH3 / MeOH) Product Target: This compound Inter2->Product Amide Reduction Step3 Reduction (BH3·THF or LiAlH4)

Caption: Validated synthetic route via Reformatsky coupling followed by amidation and reduction.

Detailed Experimental Protocol
Step 1: Reformatsky Coupling

Objective: Construct the


 bond and the quaternary center.[1][2]
  • Activation: Suspend activated Zinc dust (1.5 equiv) in anhydrous THF under Argon. Activate with TMSCl (0.05 equiv) if necessary.

  • Addition: Add Cyclohexanone (1.0 equiv) and Ethyl bromodifluoroacetate (1.2 equiv) dropwise to the refluxing Zn suspension.

  • Reaction: Reflux for 2–4 hours. The exotherm indicates initiation.[2]

  • Workup: Quench with dilute HCl (1M). Extract with EtOAc.[1][2][3][4] The product, Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate , is purified via silica gel chromatography (Hexanes/EtOAc).[1][2][5]

Step 2: Amidation

Objective: Convert the ester to a primary amide.[2]

  • Reaction: Dissolve the ester from Step 1 in methanolic ammonia (7N

    
     in MeOH).
    
  • Conditions: Stir in a sealed pressure vessel at RT or mild heat (40°C) for 12–24 hours.

  • Isolation: Concentrate in vacuo. The intermediate, 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetamide , is often solid and can be used without further purification.[1][2]

Step 3: Reduction to Amine

Objective: Reduce the amide carbonyl to a methylene group without defluorination.[2]

  • Reagent: Borane-THF complex (

    
    , 3-4 equiv) is preferred over 
    
    
    
    to minimize defluorination risks.[1][2]
  • Procedure: Add

    
     to a solution of the amide in anhydrous THF at 0°C.
    
  • Reflux: Heat to reflux for 4–6 hours to ensure complete reduction.

  • Quench: Carefully quench with MeOH, then add conc. HCl and reflux for 1 hour to break the boron-amine complex.

  • Purification: Basify with NaOH to pH >12, extract with DCM, and convert to the HCl salt for storage or use as the free base.

Part 3: Structural Utility in Drug Design[1]

The This compound scaffold is not merely a structural spacer; it is a functional tool for optimizing pharmacokinetics.[1][2]

The Gem-Difluoro Effect[1]
  • pKa Modulation: The

    
     group is highly electronegative.[2] It pulls electron density from the adjacent amine.[2] While a typical primary amine has a 
    
    
    
    of ~10.5, the
    
    
    -difluoro amine often exhibits a
    
    
    in the range of 7.5–8.5.[1][2]
    • Result: Increased fraction of uncharged molecules at physiological pH (7.4), enhancing membrane permeability (CNS penetration) while retaining solubility.

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 
    
    
    
    -position.[1][2] Furthermore, it prevents the formation of reactive iminium ions, a common toxicity pathway for amines.
SAR Logic Flow

SAR_Logic Target Target Scaffold: This compound Feature1 Gem-Difluoro Group (CF2) Target->Feature1 Feature2 Cyclohexane Ring Target->Feature2 Feature3 Hydroxyl Group (OH) Target->Feature3 Effect1 Lowers Amine pKa (Improves Permeability) Feature1->Effect1 Effect2 Blocks Metabolic Oxidation Feature1->Effect2 Effect3 Lipophilic Anchor (Hydrophobic Interaction) Feature2->Effect3 Effect4 H-Bond Donor (Receptor Binding) Feature3->Effect4

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold's functional components.

Part 4: Handling and Safety[1]

  • Storage: As an amine, the free base absorbs

    
     from the air.[2] Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt in a desiccator at -20°C.
    
  • Stability: The

    
     bonds are chemically inert under standard physiological and synthetic conditions.[2] However, avoid strong reducing agents (e.g., 
    
    
    
    ) which can cause defluorination.
  • Hazards: Treat as a standard organic amine—potential irritant to skin and eyes.[1][2] Use standard PPE (gloves, goggles, fume hood).

References

  • Reformatsky Reaction with Fluorinated Esters

    • Title: "Reformatsky reaction of ethyl bromodifluoroacetate: A vers

      
      -difluoro-
      
      
      
      -hydroxy esters."[1][2]
    • Source: Journal of Fluorine Chemistry.[2]

    • Context: Primary method for synthesizing the core carbon skeleton.[2]

    • Link:

  • Gem-Difluoroamines in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor, Anti-Infective, and Anti-Inflammatory Drugs."[2]

    • Source: Molecules (MDPI).[2]

    • Context: Explains the bioisosteric utility of the group in modul
    • Link:[1]

  • Reduction of Fluorinated Amides

    • Title: "Selective reduction of fluorin
    • Source: Organic Process Research & Development (ACS).[2]

    • )
    • Link:[1]

  • Physicochemical Properties of Fluorinated Amines

    • Title: "Basicity and Lipophilicity of gem-Difluorinated Satur
    • Source: European Journal of Organic Chemistry.[6][7]

    • Context: Provides comparative data on pKa shifts induced by gem-difluoro substitution.
    • Link:

Sources

Comparative Technical Guide: 1-(2-aminoethyl)cyclohexanol vs. 4,4-Difluoro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2-aminoethyl)cyclohexanol scaffold is a privileged pharmacophore found in serotonin-norepinephrine reuptake inhibitors (SNRIs) like Venlafaxine and various sigma receptor ligands. However, the cyclohexane ring is metabolically vulnerable, primarily prone to hydroxylation at the C4 position by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

This guide analyzes the strategic incorporation of a gem-difluoro moiety at the C4 position. The resulting analog, 4,4-difluoro-1-(2-aminoethyl)cyclohexanol , offers a bioisosteric solution that blocks metabolic degradation while modulating the pKa of the primary amine, thereby altering lipophilicity (LogD) and CNS penetration. This document details the physicochemical divergence, synthetic pathways, and pharmacological implications of this transition.[1][2]

Part 1: Physiochemical & Structural Divergence

The introduction of fluorine atoms is not merely a steric block; it fundamentally alters the electronic landscape of the molecule.

Comparative Properties Table
PropertyParent: 1-(2-aminoethyl)cyclohexanolAnalog: 4,4-Difluoro-1-(2-aminoethyl)cyclohexanolImpact on Drug Design
Metabolic Stability Low (C4 hydroxylation prone)High (C4 blocked by C-F bond strength)Increases

; reduces clearance.
Amine Basicity (

)
~10.2 - 10.5~9.4 - 9.7Lower

increases the fraction of neutral species at physiological pH, enhancing membrane permeability.
Lipophilicity (LogP) ModerateIncreasedC-F bonds are more lipophilic than C-H; improves blood-brain barrier (BBB) crossing.
Conformation Chair (dynamic flipping)Chair (locked/biased)The gauche effect of fluorine can bias the ring pucker, potentially locking the active bioactive conformation.
C-X Bond Energy C-H: ~98 kcal/molC-F: ~116 kcal/molRenders the C4 position inert to oxidative metabolism.
The "Fluorine Effect" on Basicity

In the parent compound, the amine is highly basic. In the difluoro analog, the strong electron-withdrawing nature of the fluorine atoms at C4 exerts a through-bond inductive effect (


 effect) that propagates to the amine nitrogen. This reduces the electron density on the nitrogen, lowering the 

by approximately 0.5 to 1.0 log units. This shift is critical for CNS drugs, as it balances solubility (protonated form) with permeability (neutral form).

Part 2: Synthetic Pathways[1][3][4]

Synthesizing the difluoro analog requires a divergent strategy. Direct fluorination of the parent scaffold is chemically inefficient due to competing elimination reactions. The robust route utilizes 4,4-difluorocyclohexanone as the starting material.

Visualization of Synthetic Logic (Graphviz)

SynthesisPath cluster_0 Critical Difference Start_Parent Cyclohexanone Inter_1 Cyanohydrin / Nitrile Intermediate Start_Parent->Inter_1 Acetonitrile, LDA -78°C Start_Fluoro 4,4-Difluorocyclohexanone Inter_2 Reformatsky Adduct Start_Fluoro->Inter_2 BrZnCH2CN (Reformatsky) Product_Parent Parent: 1-(2-aminoethyl)cyclohexanol Inter_1->Product_Parent LiAlH4 Reduction Product_Fluoro Analog: 4,4-Difluoro-1-(2-aminoethyl)cyclohexanol Inter_2->Product_Fluoro BH3-THF Reduction (Avoids defluorination)

Caption: Comparative synthetic routes. Note the use of milder reduction conditions (Borane) for the fluoro-analog to prevent defluorination side reactions common with Lithium Aluminum Hydride.

Detailed Experimental Protocol: Synthesis of 4,4-Difluoro Analog

Objective: Synthesis of 4,4-difluoro-1-(2-aminoethyl)cyclohexanol from 4,4-difluorocyclohexanone.

Step 1: Formation of (4,4-difluoro-1-hydroxycyclohexyl)acetonitrile
  • Reagents: 4,4-difluorocyclohexanone (1.0 eq), Acetonitrile (1.2 eq), n-Butyllithium (n-BuLi, 1.3 eq), THF (anhydrous).

  • Protocol:

    • Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and acetonitrile (1.2 eq).

    • Cool to -78°C using a dry ice/acetone bath.

    • Dropwise add n-BuLi (2.5 M in hexanes) over 20 minutes. Stir for 30 minutes to generate the lithio-acetonitrile species.

    • Dissolve 4,4-difluorocyclohexanone in THF (10 mL) and add dropwise to the reaction mixture at -78°C.

    • Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

    • Quench: Add saturated aqueous

      
      . Extract with Ethyl Acetate (3x).
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Checkpoint: Monitor disappearance of ketone C=O stretch (1715 cm⁻¹) and appearance of Nitrile C≡N (2250 cm⁻¹) via IR.

Step 2: Reduction to the Amine[3]
  • Reagents: Borane-THF complex (

    
    , 1.0 M, 3.0 eq), Methanol.
    
  • Protocol:

    • Dissolve the nitrile intermediate from Step 1 in anhydrous THF.

    • Cool to 0°C. Add

      
       dropwise (Caution: Gas evolution).
      
    • Reflux the mixture for 4 hours.

    • Cool to 0°C and carefully quench with Methanol (excess) to destroy amine-borane complexes.

    • Add 1M HCl and reflux for 1 hour to cleave the boron-nitrogen bond.

    • Basify with 2M NaOH to pH > 12. Extract with DCM.

    • Isolation: Dry over

      
      , concentrate, and convert to HCl salt for stability.
      

Part 3: Pharmacological Implications & Mechanism

Metabolic Blocking (The Deuterium/Fluorine Switch)

The primary failure mode for cyclohexyl-containing drugs is oxidation at the C4 position.

  • Mechanism: CYP450 enzymes abstract a hydrogen atom from C4 (homolytic cleavage).

  • Fluorine Defense: The C-F bond is chemically inert to this abstraction. Furthermore, the high electronegativity deactivates the adjacent C-H bonds (if any) and the C3/C5 positions, creating a "metabolic shield."

Visualization of Metabolic Shielding (Graphviz)

Metabolism Drug_Parent Parent Compound (C-H Bonds at C4) CYP CYP2D6 / CYP3A4 Drug_Parent->CYP Substrate Binding Metabolite 4-Hydroxy Metabolite (Inactive/Rapid Clearance) CYP->Metabolite Oxidative Hydroxylation Blocked Metabolic Blockade No Oxidation CYP->Blocked C-F Bond Inertness Drug_Fluoro 4,4-Difluoro Analog (C-F Bonds at C4) Drug_Fluoro->CYP Substrate Binding Bioavail Increased Bioavailability (AUC) Prolonged Half-life Blocked->Bioavail Result

Caption: Mechanism of metabolic stabilization. The C-F bond resists CYP450 oxidative attack, preserving the active drug concentration.

Bioisosterism & Receptor Binding

While blocking metabolism, the difluoro-substitution increases the molecular volume slightly (Van der Waals radius: H = 1.20 Å vs F = 1.47 Å).

  • Risk: If the C4 position sits in a tight hydrophobic pocket of the target receptor, binding affinity (

    
    ) may decrease due to steric clash.
    
  • Benefit: If the pocket is solvent-exposed or large, the increased lipophilicity of the difluoro group can enhance hydrophobic interactions, actually improving potency.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2026). 1-(2-Aminoethyl)cyclohexanol: Technical Guide. BenchChem.[3] Link (Generic placeholder for specific catalog items cited in search).

Sources

Strategic Utilization of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Medicinal Chemistry & Drug Discovery

Executive Summary

In the landscape of modern drug design, the strategic incorporation of fluorine is no longer a mere "metabolic block" tactic but a precise tool for modulating physicochemical properties. This guide focuses on 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol , a privileged scaffold that combines the conformational rigidity of a cyclohexane ring with the electronic modulation of a gem-difluoro-


-amino alcohol motif.

This whitepaper deconstructs the molecule’s IUPAC identity, explores its critical role in modulating basicity (


) and lipophilicity (

), and provides a robust, self-validating synthetic protocol for its generation.
Part 1: Structural Anatomy & IUPAC Nomenclature

Precise nomenclature is the bedrock of reproducibility. The name This compound is derived through a strict hierarchy of functional group priorities.

Nomenclature Logic (IUPAC Blue Book Rules)
  • Principal Functional Group: The Alcohol (-OH) has priority over the amine. Thus, the parent structure is Cyclohexan-1-ol .

  • Numbering: The carbon atom bearing the hydroxyl group is designated C1 .

  • Substituent Identification: Attached to C1 is an ethyl chain.

    • The ethyl chain is numbered starting from the attachment point to the ring.

    • Position 1' (Ethyl): Contains two fluorine atoms

      
      1,1-difluoro .
      
    • Position 2' (Ethyl): Contains the amine group

      
      2-amino .[1]
      
  • Assembly: The complex substituent is enclosed in parentheses: (2-amino-1,1-difluoroethyl) .

Structural Implications: The presence of the gem-difluoro group (


) at the 

-position to the alcohol and

-position to the amine creates a unique electronic environment. Unlike a standard ethyl chain, the

group acts as a "polar hydrophobe," increasing lipophilicity while simultaneously lowering the

of the neighboring amine due to the strong electron-withdrawing inductive effect (

).
Part 2: Physicochemical Impact (The "Why")

For a medicinal chemist, this molecule is not just a structure; it is a solution to specific ADME-Tox problems.

1. Basicity Modulation (

Shift)

The most critical feature of this scaffold is the reduction of the amine's basicity.

  • Standard

    
    -amino alcohol:  Amine 
    
    
    
    . (Highly protonated at pH 7.4).
  • 
    -Amino-
    
    
    
    -difluoro alcohol:
    Amine
    
    
    .
  • Causality: The fluorine atoms pull electron density through the

    
    -framework, destabilizing the ammonium cation.
    
  • Outcome: A higher fraction of the molecule exists as the neutral free base at physiological pH, significantly improving passive membrane permeability (CNS penetration) without sacrificing aqueous solubility.

2. Conformational Locking (The Gauche Effect)

The


 group introduces a stereoelectronic bias known as the gauche effect. The C–F bonds and the C–N/C–O bonds tend to adopt a gauche conformation to maximize 

hyperconjugation. This reduces the entropic penalty of binding to a protein target.
Data Summary: Fluorine Impact
PropertyNon-Fluorinated Analoggem-Difluoro Scaffold (Target)Impact on Drug Design
Amine

~9.8~7.2Improved Permeability (

)
Lipophilicity (

)
ModerateIncreased (+0.3 to +0.5)Enhanced Hydrophobic Interaction
Metabolic Stability Low (Oxidation prone)HighBlocks CYP450

-hydroxylation
H-Bond Donor Alcohol (

~16)
Alcohol (

~12.5)
Stronger H-bond donor capability
Part 3: Synthetic Methodology (The "How")

The synthesis of This compound requires navigating the reactivity of fluorinated building blocks. The most robust route utilizes the Reformatsky Reaction , avoiding the harsh conditions of direct fluorination (e.g., DAST/Deoxo-Fluor) which often lead to elimination side products in cyclohexyl systems.

Experimental Protocol

Reaction Scheme Overview:

  • Reformatsky Addition: Cyclohexanone + Ethyl bromodifluoroacetate

    
    
    
    
    
    -Hydroxy Ester.
  • Amidation: Ester

    
     Primary Amide.
    
  • Reduction: Amide

    
     Amine.
    

SynthesisWorkflow Start Cyclohexanone (Starting Material) Inter1 Intermediate 1: Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate Start->Inter1 Reformatsky Reaction (THF, Reflux, 4h) Reagent1 Ethyl bromodifluoroacetate + Activated Zn Reagent1->Inter1 Inter2 Intermediate 2: 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetamide Inter1->Inter2 Nucleophilic Acyl Substitution (RT, 12h) Step2 Amidation: NH3 / MeOH (Sat.) Final Target: This compound Inter2->Final Amide Reduction (THF, Reflux) Step3 Reduction: BH3-DMS or LiAlH4

Caption: Step-wise synthetic pathway leveraging the Reformatsky reaction for regiospecific installation of the gem-difluoro moiety.

Detailed Step-by-Step Procedure

Step 1: The Reformatsky Reaction

  • Reagents: Cyclohexanone (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq), Zinc dust (1.5 eq, activated), TMSCl (0.05 eq, activator).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Activate Zinc: Wash Zn dust with dilute HCl, water, acetone, and ether; dry under vacuum.

    • Suspend Zn in THF under Argon. Add TMSCl to activate the surface.

    • Add ethyl bromodifluoroacetate dropwise to the Zn suspension at roughly

      
       to initiate the formation of the Reformatsky reagent (
      
      
      
      ). Caution: Exothermic.
    • Once formation is initiated, add Cyclohexanone dropwise. Reflux for 2–4 hours.

    • Self-Validation: Monitor by TLC (visualize with PMA stain) or GC-MS. Disappearance of ketone indicates completion.

    • Workup: Quench with cold 1M HCl. Extract with EtOAc.[1] The product is the

      
      -hydroxy ester.[2][3]
      

Step 2: Amidation

  • Reagents: Methanolic Ammonia (

    
     in MeOH).
    
  • Protocol:

    • Dissolve the crude ester from Step 1 in

      
      
      
      
      
      /MeOH.
    • Stir in a sealed pressure tube at Room Temperature for 12–18 hours.

    • Self-Validation:

      
       NMR shift. The ester 
      
      
      
      signal (typically
      
      
      ppm) will shift slightly upon conversion to the amide.
    • Concentrate in vacuo to yield the primary amide.

Step 3: Reduction to Amine

  • Reagents: Borane-Dimethyl Sulfide complex (

    
    , 3.0 eq).
    
  • Solvent: Anhydrous THF.

  • Protocol:

    • Dissolve the amide in THF under

      
      .
      
    • Add

      
       dropwise at 
      
      
      
      .
    • Reflux for 3 hours. Note: The tertiary alcohol is stable to borane.

    • Quench: Carefully add MeOH (gas evolution!) followed by

      
       HCl. Reflux for 1 hour to break the boron-amine complex.
      
    • Isolation: Basify with NaOH to pH > 12. Extract with DCM.

    • Purification: Flash chromatography (DCM/MeOH/

      
      ).
      
Part 4: Logic of Application (SAR & Bioisosterism)

Why synthesize this specific target? It is a transition-state mimic.

SAR_Logic Target Target Molecule: 1-(2-Amino-1,1-difluoroethyl) cyclohexan-1-ol Feature1 Gem-Difluoro Group Target->Feature1 Feature2 Tertiary Alcohol Target->Feature2 Feature3 Beta-Amine Target->Feature3 Effect1 Lowers pKa of Amine (Bioavailability) Feature1->Effect1 Effect3 Blocks Metabolic Oxidation Feature1->Effect3 Effect2 Mimics Tetrahedral Intermediate Feature2->Effect2 Feature3->Effect1

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety.

Key Application: Protease Inhibition In protease inhibitors (e.g., for renin or HIV protease), the tetrahedral intermediate of amide hydrolysis is often mimicked by a hydroxyethylene scaffold.

  • The This compound structure mimics this transition state.

  • The electron-withdrawing fluorines increase the acidity of the -OH, strengthening the hydrogen bond to the catalytic aspartate residues in the enzyme active site.

References
  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • The Reformatsky Reaction: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Recent advances.[4][5] Tetrahedron, 60(42), 9325-9374.

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Basicity Modulation: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Synthesis of Difluoro-beta-amino Alcohols: Wang, J., et al. (2019).

Sources

Physicochemical Profiling of Fluorinated Amino Cyclohexanols: A Guide to Solubility and Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "escape from flatland" has driven a shift from planar aromatic scaffolds to sp³-rich aliphatic systems. Fluorinated amino cyclohexanols represent a high-value chemical space where three critical properties converge: the structural rigidity of the cyclohexane ring, the polarity of the amino-alcohol motif, and the electronic modulation of fluorine.

This guide provides a technical deep-dive into the solubility profiles of these scaffolds. Unlike simple aliphatic chains, fluorinated amino cyclohexanols exhibit non-intuitive solubility behaviors driven by pKa shifting , conformational locking (the gauche effect) , and intramolecular hydrogen bonding (IMHB) . This document outlines the mechanistic drivers of these properties and provides a validated protocol for their assessment.

Part 1: The Physicochemical Landscape

The "Fluorine Effect" on Solubility

Solubility is not merely a function of hydrophilicity; it is a thermodynamic equilibrium governed by crystal lattice energy (


) and solvation energy (

). Introducing fluorine into an amino cyclohexanol scaffold alters this equilibrium through three distinct mechanisms:
A. pKa Modulation (The Inductive Withdrawal)

The most immediate impact of fluorination on an amine-containing scaffold is the reduction of basicity. Fluorine is highly electronegative (


), exerting a strong inductive effect (

).
  • Mechanism: When fluorine is placed

    
     to an amine (e.g., 3-fluoro-4-aminocyclohexanol), it pulls electron density through the 
    
    
    
    -framework, destabilizing the protonated ammonium species.
  • Quantitative Impact: A single

    
    -fluorine typically lowers the amine pKa by 1.5 to 2.0 log units .
    
  • Solubility Consequence: If the pKa drops from 9.5 (ionized at pH 7.4) to 7.5 (partially neutral at pH 7.4), the effective lipophilicity (LogD

    
    ) increases, potentially reducing aqueous solubility  while simultaneously increasing membrane permeability .
    
B. The Polar Hydrophobicity Paradox

While the C-F bond is polar, the fluorine atom itself is not highly polarizable and has a low capacity for solvation by water compared to O-H or N-H groups.

  • Effect: Fluorination increases the hydrophobic surface area.[1] However, if the fluorine creates a strong molecular dipole that aligns with the solvent field, it can partially offset the lipophilicity penalty.

  • Observation: In cyclohexyl systems, gem-difluorination often lowers solubility more drastically than mono-fluorination due to the "grease ball" effect, unless a polar dipole is strategically placed.

C. Conformational Locking & IMHB

The cyclohexane ring is not static; it flips between chair conformers. Fluorine introduces stereoelectronic preferences:

  • The Gauche Effect: In 1,2-disubstituted systems (e.g., F-C-C-N or F-C-C-O), the molecule prefers a gauche conformation (dihedral angle ~60°) over anti. This is due to

    
     hyperconjugation.
    
  • Intramolecular Hydrogen Bonding (IMHB):

    • Myth: Fluorine is a strong H-bond acceptor.

    • Reality: Organic fluorine is a weak H-bond acceptor. While O-H···F interactions can occur, they are often entropically disfavored in 5-membered rings (e.g., 1,2-amino alcohols) due to geometric constraints.[2]

    • Solubility Impact: If a strong IMHB forms (e.g., between OH and NH

      
      ), it "hides" the polar groups from the solvent, increasing LogP and decreasing solubility. Fluorine can perturb these existing IMHBs, forcing the molecule into an "open" conformation that is better solvated.
      

Part 2: Comparative Solubility Data

The following table synthesizes trends observed in matched molecular pairs of aminocyclohexanols.

ParameterReference Scaffold (Unsubstituted)

-Fluoro Analog

-Difluoro Analog
Mechanistic Driver
pKa (Amine) ~10.5~8.8~7.3Inductive effect (-I) reduces basicity.
LogP (Intrinsic) 0.50.81.2Fluorine adds lipophilicity (hydrophobic volume).
LogD (pH 7.4) -2.5 (Highly Ionized)-0.5 (Mixed Species)1.2 (Mostly Neutral)pKa shift dominates the distribution coefficient.
Solubility (pH 7.4) High (>10 mg/mL)Moderate (~1 mg/mL)Low (<0.1 mg/mL)Loss of ionization reduces aqueous solvation.
Permeability (P

)
LowModerateHighNeutral species permeate membranes more efficiently.

Critical Insight: The decrease in solubility upon fluorination is often driven less by the lipophilicity of the fluorine atom itself, and more by the deprotonation of the amine at physiological pH.

Part 3: Experimental Protocol (Thermodynamic Solubility)

Objective: Determine the thermodynamic equilibrium solubility of fluorinated amino cyclohexanols in phosphate buffer (pH 7.4). Standard: "Shake-Flask" method with HPLC-UV/MS quantitation.[3]

Materials
  • Test Compound: Solid powder (crystalline preferred).

  • Media: 50 mM Phosphate Buffer (pH 7.4).

  • Equipment: Orbital shaker (temperature controlled), Centrifuge, HPLC-UV/MS.

  • Filters: 0.22 µm PVDF (low binding). Note: Nylon filters may bind fluorinated amines.

Step-by-Step Workflow
  • Saturation: Weigh 2–5 mg of compound into a 4 mL glass vial. Add 1.0 mL of pH 7.4 buffer.

    • Check: Ensure undissolved solid is visible. If clear, add more solid.

  • Equilibration: Cap tightly. Incubate on an orbital shaker at 25°C for 24 hours .

    • Why 24h? Kinetic solubility (precipitation from DMSO) overestimates solubility. Thermodynamic equilibrium requires time for the crystal lattice to break and reform.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Crucial Step: Check pH of the supernatant.[4] If the compound is a base, it may have shifted the buffer pH. Adjust if necessary or record the actual final pH (

      
      ).
      
  • Filtration: Filter the supernatant through a 0.22 µm PVDF membrane. Discard the first 200 µL of filtrate (to saturate filter binding sites).

  • Quantification: Dilute filtrate with mobile phase (e.g., 50:50 ACN:Water) and analyze via HPLC.

    • Calculate concentration using a standard curve prepared from a DMSO stock.

Part 4: Visualization & Workflows

Diagram: Factors Influencing Solubility

This diagram illustrates the competing forces that determine the solubility of fluorinated scaffolds.

SolubilityFactors Lattice Crystal Lattice Energy (Solid State Stability) Solubility Aqueous Solubility Lattice->Solubility Opposes (-) Solvation Solvation Energy (Interaction with Water) Solvation->Solubility Promotes (+) Ionization Ionization State (pKa vs pH) Ionization->Solubility Promotes (+) (Charged species) Fluorine Fluorine Substitution Fluorine->Lattice Increases MP (Dipole alignment) Fluorine->Solvation Increases Lipophilicity (Unless polar dipole) Fluorine->Ionization Lowers pKa (-I Effect)

Caption: The interplay of thermodynamic forces.[5] Fluorine primarily impacts solubility by modulating pKa (ionization) and increasing lipophilicity.

Diagram: The Thermodynamic Solubility Workflow

A self-validating protocol flow for laboratory execution.

ProtocolWorkflow Start Solid Compound (Excess) Buffer Add Buffer (pH 7.4) Start->Buffer Shake Shake 24h @ 25°C Buffer->Shake CheckpH Check pH (Critial Control) Shake->CheckpH CheckpH->Shake If pH drifted Re-adjust Filter Filter (PVDF) Discard first 200uL CheckpH->Filter Analyze HPLC-UV/MS Quantitation Filter->Analyze

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility. The pH check is the critical control point often missed.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Morgenthaler, M., et al. (2007). Predicting and analyzing the solubility of lead-like molecules. ChemMedChem. Link

  • Dalvit, C., et al. (2014). Fluorine-containing drugs: the influence of fluorine on the physicochemical and pharmacokinetic properties. ChemMedChem. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[6] Wiley-Interscience. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of Fluorinated Ketone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Amines in Modern Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated amines, key building blocks for a vast array of pharmaceuticals, is of paramount importance. Reductive amination stands out as one of the most efficient and versatile methods for the C-N bond formation required to produce these valuable compounds.[1][2] This one-pot reaction, which converts a ketone or aldehyde and an amine into a more substituted amine, offers a direct and often high-yielding route to these critical precursors.

This application note provides a comprehensive guide to the reductive amination of fluorinated ketone precursors. It delves into the underlying mechanism, offers detailed experimental protocols, and provides practical troubleshooting advice to empower researchers in their synthesis of these vital compounds.

Mechanistic Insights: The "Why" Behind the Reaction Pathway

The reductive amination of a ketone with a primary amine proceeds through a two-step sequence: the formation of an imine intermediate followed by its reduction to the final amine product. The electron-withdrawing nature of the fluorine atoms in the ketone precursor plays a significant role in the reactivity of the carbonyl group and the stability of the intermediates.

The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of the fluorinated ketone, forming a hemiaminal intermediate. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[1][3] The hemiaminal then undergoes dehydration to form an imine (or its protonated form, the iminium ion). The equilibrium of this step can be driven towards the imine by removing water, for instance, by using a dehydrating agent. The resulting imine is then reduced in situ by a hydride-based reducing agent to yield the final fluorinated amine.[1][4]

ReductiveAminationMechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone R-C(=O)-CF3 Fluorinated Ketone Amine R'-NH2 Primary Amine Hemiaminal R-C(OH)(NHR')-CF3 Hemiaminal Intermediate Imine R-C(=NR')-CF3 Imine Iminium R-C(=N+HR')-CF3 Iminium Ion ReducingAgent [H-] Reducing Agent (e.g., NaBH(OAc)3) AmineProduct R-CH(NHR')-CF3 Fluorinated Amine

Experimental Protocols

The choice of reducing agent is critical for a successful reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can reduce both the starting ketone and the intermediate imine, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) show greater selectivity for the imine/iminium ion, minimizing the formation of alcohol byproducts.[1][5]

Protocol 1: Reductive Amination of 2,2,2-Trifluoroacetophenone with Benzylamine using Sodium Triacetoxyborohydride

This protocol details a reliable, one-pot procedure for the synthesis of N-(1-phenyl-2,2,2-trifluoroethyl)benzylamine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2,2,2-Trifluoroacetophenone174.141.0 g5.74
Benzylamine107.150.68 g (0.69 mL)6.31
Sodium Triacetoxyborohydride211.941.82 g8.61
Dichloromethane (DCM), anhydrous-30 mL-
Acetic Acid (optional)60.050.03 mL0.57

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,2,2-trifluoroacetophenone (1.0 g, 5.74 mmol) and anhydrous dichloromethane (30 mL).

  • Add benzylamine (0.68 g, 6.31 mmol, 1.1 equivalents) to the solution.

  • (Optional) If imine formation is slow, add a catalytic amount of glacial acetic acid (approximately 1 drop, ~0.03 mL).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor the reaction by Thin Layer Chromatography (TLC) until the ketone spot has significantly diminished.

  • In a single portion, add sodium triacetoxyborohydride (1.82 g, 8.61 mmol, 1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with dichloromethane (2 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate). c. Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure fluorinated amine.

Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Combine fluorinated ketone, amine, and solvent B Stir for imine formation (monitor by TLC) A->B C Add NaBH(OAc)3 B->C D Stir until completion (monitor by TLC/LC-MS) C->D E Quench with NaHCO3 (aq) D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Incomplete imine formation due to steric hindrance or electronic effects of the fluorinated ketone. - Deactivated reducing agent.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Use a dehydrating agent (e.g., molecular sieves) to shift the equilibrium towards the imine. - Use freshly opened or properly stored sodium triacetoxyborohydride.
Formation of Alcohol Byproduct - The reducing agent is too reactive and reduces the starting ketone. - The imine formation is slow, allowing for ketone reduction.- Switch to a milder reducing agent like sodium triacetoxyborohydride if using a stronger one. - Allow for complete imine formation before adding the reducing agent (a two-step, one-pot procedure).
Complex Product Mixture - Over-alkylation of the amine (if a primary amine is used and reacts with the product). - Side reactions of the fluorinated ketone.- Use a slight excess of the primary amine to favor the formation of the desired product. - For challenging substrates, consider a stepwise procedure where the imine is isolated before reduction.
Difficult Purification - The product amine is very polar and streaks on the silica gel column. - The product is volatile.- Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing of the amine on the silica gel. - Use care during solvent removal to avoid loss of a volatile product.

Characterization of the Fluorinated Amine Product

The structure and purity of the synthesized fluorinated amine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the protons in the molecule. ¹⁹F NMR is a powerful tool to confirm the presence and environment of the fluorine atoms, often showing a clean singlet or a simple multiplet depending on the coupling with nearby protons.[6][7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final product.[9]

Conclusion

Reductive amination is a robust and highly valuable tool for the synthesis of fluorinated amines, which are of increasing importance in drug development. By understanding the reaction mechanism, carefully selecting the appropriate reducing agent, and optimizing the reaction conditions, researchers can efficiently access a wide range of these critical building blocks. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis of novel fluorinated compounds.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

  • Scite.ai. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • The Journal of Organic Chemistry. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[6][10]-Proton Shift Reaction.(1) Scope and Limitations. Available at: [Link]

  • University of Leicester. (n.d.). Fluorine NMR. Available at: [Link]

  • Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Available at: [Link]

  • Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Available at: [Link]

  • Organic Chemistry Portal. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Available at: [Link]

  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? Available at: [Link]

  • Millennium Cell Inc. (2005). Review of Chemical Processes for the Synthesis of Sodium Borohydride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (2025). Direct reductive amination of ketones with amines by reductive aminases. Available at: [Link]

  • ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. A) Asymmetric amination of ketones to fluorinated amines catalyzed by the transaminase; B) The reaction catalyzed by reductive aminase. Available at: [Link]

  • Iranian Chemical Society. (n.d.). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. Available at: [Link]

  • Journal of the Chinese Chemical Society. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Available at: [Link]

  • OpenBU. (2011). Reductive Amination Reaction. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Application of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for the identification of high-quality lead compounds.[1][2] This document provides a detailed technical guide for the strategic deployment of a novel, high-value fragment, 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol . We will explore the unique confluence of structural motifs within this fragment—a gem-difluoro group, a tertiary alcohol, a primary amine, and a cyclohexyl scaffold—and elucidate how these features can be leveraged to tackle challenging drug targets. This guide offers detailed protocols for fragment screening via Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray Crystallography, alongside a strategic framework for hit-to-lead optimization.

The Rationale: Why this compound?

The design of this fragment is a deliberate convergence of functionalities known to confer advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and binding properties. Its power lies not in a single feature, but in the synergistic interplay of its constituent parts.

  • The gem-Difluoroethyl Group: The introduction of fluorine is a cornerstone of modern medicinal chemistry, with over half of new small-molecule drugs containing at least one fluorine atom.[3] The gem-difluoromethylene (CF₂) group acts as a bioisostere for a carbonyl or amide group and offers profound benefits.[4] Its primary advantage is the enhancement of metabolic stability.[5][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[5][7] This "metabolic blocking" can dramatically increase a compound's half-life and bioavailability.[5][7] Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and create favorable non-covalent interactions (e.g., with backbone amides) in a protein binding pocket.[3][7]

  • The Tertiary Alcohol: The hydroxyl group is a valuable addition for improving aqueous solubility and providing a key hydrogen bond donor/acceptor. However, primary and secondary alcohols are often metabolic "soft spots," susceptible to oxidation or glucuronidation.[8][9] By positioning the hydroxyl group on a tertiary carbon, the fragment is shielded from oxidative metabolism.[8][9] The steric hindrance provided by the geminal alkyl groups can also significantly reduce the likelihood of phase II conjugation (glucuronidation), further enhancing metabolic stability.[8][9] This motif provides the benefits of a hydroxyl group while minimizing its metabolic liabilities.[9]

  • The Cyclohexyl Scaffold: This saturated carbocycle provides a three-dimensional, rigid scaffold. Unlike flat aromatic rings, it allows for the exploration of non-planar binding pockets and provides defined vectors for chemical elaboration. Its 3D character is a valuable attribute for disrupting protein-protein interactions or binding to complex active sites.

  • The Primary Amine: The amino group is a versatile functional handle. It can act as a hydrogen bond donor and, when protonated at physiological pH, form crucial salt-bridge interactions with acidic residues like aspartate or glutamate in a target's active site. This provides a strong anchoring point for the fragment. Crucially, it also serves as an ideal and readily available point for synthetic elaboration during the hit-to-lead phase.

This combination of features makes this compound a fragment with high "lead-likeness" embedded from the start.

Experimental Workflows: Screening & Hit Validation

The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding events, which are characteristic of FBDD.[10][11] We recommend a tiered screening approach to maximize efficiency and confidence in identified hits.

FBDD_Workflow cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Primary_NMR 19F NMR Screening (Ligand-Observed) Validation_NMR Protein-Observed NMR (2D 1H-15N HSQC) Primary_NMR->Validation_NMR Confirm Hits Determine Binding Site Primary_SPR SPR Screening (Label-Free) Primary_SPR->Validation_NMR Confirm Hits Determine Binding Site Validation_Xray X-ray Crystallography (Co-crystallization/Soaking) Validation_NMR->Validation_Xray Obtain High-Res Structural Data Hit_to_Lead Structure-Guided Chemistry (Growing, Linking, Merging) Validation_NMR->Hit_to_Lead Guide SAR Validation_Xray->Hit_to_Lead Guide SBDD Hit_to_Lead cluster_0 Core Fragment Hit cluster_1 Optimization Strategies Fragment This compound Primary Amine Tertiary Alcohol Grow Growing (Vector Elaboration) Fragment:amine->Grow Synthesize Amides, Sulfonamides, etc. Fragment:hydroxyl->Grow Explore H-bond Acceptor Space Link Linking (Connect to 2nd Fragment) Grow->Link Merge Merging (Combine with 2nd Fragment) Grow->Merge

Sources

Troubleshooting & Optimization

Purification methods for 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist, Separation Sciences Audience: Medicinal Chemists, Process Development Scientists[1][2]

Technical Support Center: Difluoro-Amino Alcohol Purification

Status: Active Ticket ID: #DFA-PUR-001 Subject: Overcoming low recovery and purity issues with 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol[1][2]

Welcome to the Separation Sciences Technical Support Hub. You are likely accessing this guide because standard amino-alcohol purification protocols (e.g., simple extraction at pH 9 or standard silica columns) are failing to yield high-purity material for your This compound target.[1][2]

This molecule presents a "perfect storm" of purification challenges: a sterically hindered tertiary alcohol, a basic amine, and a lipophilic, electron-withdrawing difluoro group.[1] This guide deconstructs these chemical contradictions into actionable protocols.

Module 1: The "pKa Trap" (Extraction Strategy)

The Issue: "I extracted my reaction mixture at pH 9, but my yield is 40% lower than expected. Where did the product go?"

The Science: Unlike typical alkyl amines (pKa ~10.5), the 1,1-difluoroethyl group exerts a powerful electron-withdrawing inductive effect on the nearby amine.[1] This lowers the pKa of the amine significantly, typically to the 7.0 – 7.5 range [1].

  • Consequence: At pH 9 (standard basic workup), a significant portion of your molecule may still exist in equilibrium with its protonated (water-soluble) form, or the free base is polar enough to partition poorly into non-polar solvents.

  • The Fix: You must drive the pH higher than usual to force the equilibrium completely to the lipophilic free base.

Protocol: The "High-pH Swing" Extraction
StepActionMechanistic Rationale
1. Acid Wash Dissolve crude in EtOAc/MTBE.[1][2][3] Wash with 0.5 M HCl (pH < 2) .[1][2]Protonates the amine (Species A).[2] Product moves to Aqueous phase.[1][2] Non-basic impurities (Reformatsky esters, ketones) stay in Organic.[2]
2. Separation Discard Organic layer.[1][2] Keep Aqueous.Removes neutral lipophilic byproducts.
3.[1][2] Basification Cool aqueous layer to 0°C. Add 6 M NaOH dropwise until pH > 12 .CRITICAL: You must exceed the pKa by >4 units. pH 12 ensures 99.9% Free Base (Species B).
4.[2] Extraction Extract 3x with DCM or Chloroform .[1][2]The difluoro group increases lipophilicity; chlorinated solvents extract fluorinated amines better than ethers.
5.[2] Drying Dry over

, filter, and concentrate.
Avoid

if the amine is primary and sensitive (Lewis acid coordination risk).[2]

Note on Emulsions: The amphiphilic nature (polar amine/alcohol + lipophilic fluorines) often stabilizes emulsions.[2] If this occurs, add brine to the aqueous phase before extraction to increase ionic strength (Salting Out).[2]

Module 2: Chromatography (The "Streaking" Issue)

The Issue: "My product streaks on the TLC plate and elutes as a broad tail on the silica column, contaminating other fractions."

The Science: Even with the reduced basicity caused by the fluorines, the primary amine still interacts strongly with the acidic silanol groups (


) on the silica gel surface. This causes peak tailing and irreversible adsorption.[1][2]

The Solution: Deactivate the silica and use "Amine-Friendly" mobile phases.[1][2]

Troubleshooting Guide: Mobile Phase Selection

Q: Can I use standard MeOH/DCM? A: No. Without a modifier, you will lose yield to the silica.[2]

Q: What is the "Gold Standard" solvent system? A: DCM : MeOH :


 (90 : 9 : 1) .[2]
  • Why: The ammonium hydroxide competes for the silanol sites, allowing your amine to pass through.

  • Preparation: Shake the DCM/MeOH mixture with the aqueous ammonia in a separatory funnel, let it settle, and use the organic lower layer (which is now ammonia-saturated).

Q: Is there a water-free alternative? A: Yes. DCM : MeOH : Triethylamine (95 : 4 : 1) .[2]

  • Warning: Triethylamine (TEA) is difficult to remove completely by rotovap (bp 89°C).[2] You may need to co-evaporate with toluene or dry under high vacuum overnight.[1][2]

Module 3: Crystallization & Salt Formation

The Issue: "The oil is gummy and won't solidify. I need a stable solid for storage."

The Science: The free base of this compound is likely a low-melting solid or viscous oil due to disrupted hydrogen bonding (fluorine repulsion) mixed with strong H-bonding (OH/NH2).[1][2] Salt formation is the best path to a handleable solid.[2]

Decision Tree: Choosing the Right Salt

Figure 1: Salt selection logic.[1][2] HCl is standard but often hygroscopic for amino alcohols.[1][2] Organic acids (Fumaric) often yield better crystallizing solids for this class of molecule [2].

Protocol: Fumarate Salt Formation

  • Dissolve 1.0 eq of Free Base in minimal Ethanol or Isopropanol .[1][2]

  • Add 1.0 eq of Fumaric Acid dissolved in hot Ethanol.

  • Allow to cool slowly to room temperature, then 4°C.

  • If no crystals form, add Diethyl Ether or MTBE dropwise until cloudy (anti-solvent method).[2]

Module 4: Stability & Impurity Profiling

The Issue: "I see a new impurity appearing after storage."

Common Impurities & Fixes:

Impurity TypeOriginDetection (NMR/LCMS)Prevention
Carbamate Reaction of Free Base amine with atmospheric

.[1][2]
LCMS: M+44 peak.[1][2] NMR: Broadening of NH signals.Store under Argon/Nitrogen.[1][2] Store as salt (HCl/Fumarate).
Cyclic Carbamate Intramolecular cyclization (Amine attacks activated Alcohol or Carbonate).[2]LCMS: M+26 (if from

closure).
Avoid heating Free Base >60°C without protection.[1][2]
Dehydration Product Elimination of tertiary -OH group to form alkene.[1][2]NMR: Olefinic protons (5.5-6.5 ppm).Avoid strong mineral acids (conc.[2]

) or high heat during workup.[2]
Reformatsky Ester Unreacted starting material (

).
NMR: Ethyl quartet/triplet distinct from product.Ensure complete reduction step (e.g.,

or

).

Critical Warning on Dehydration: While the electron-withdrawing


 group generally destabilizes the carbocation required for E1 elimination (making the alcohol more stable to acid than typical tertiary alcohols), harsh acidic conditions (refluxing HCl) can still force elimination to the vinyl fluoride or exocyclic alkene [3].

References

  • Arkat USA . (2004).[1][2][4] Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide... and co-crystallization with fumaric acid. Retrieved from [Link]

  • Beilstein Journals . (2018). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link][2]

Sources

Technical Support Center: Troubleshooting Cyclization Side Reactions in Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amino alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with intramolecular cyclization side reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. This resource is built on a foundation of expertise, trustworthiness, and authoritative references to ensure the integrity of your work.

Introduction: The Challenge of Intramolecular Cyclization

Amino alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] Their synthesis, however, is often plagued by competing intramolecular cyclization reactions, leading to the formation of undesired heterocyclic byproducts such as oxazolidines, pyrrolidines, and piperidines.[2][3] These side reactions not only reduce the yield of the target amino alcohol but also introduce significant purification challenges.[4] Understanding the mechanisms that drive these cyclization events is the first step toward rationally designing experiments to suppress them.

The propensity for an amino alcohol to cyclize is influenced by several factors, including the distance between the amino and hydroxyl groups, the steric and electronic nature of substituents, and the reaction conditions (e.g., temperature, pH, and solvent). This guide will dissect these factors and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during amino alcohol synthesis in a question-and-answer format, providing both mechanistic explanations and practical solutions.

Issue 1: Formation of an Unexpected Cyclic Byproduct, Believed to be an Oxazolidine.

Question: During the synthesis of a 1,2-amino alcohol, I'm observing a significant amount of a lower-polarity byproduct. Mass spectrometry suggests it's the result of a condensation reaction. Could this be an oxazolidine, and how can I prevent its formation?

Answer:

Yes, the formation of an oxazolidine is a very common side reaction in the synthesis and handling of 1,2-amino alcohols, especially in the presence of aldehydes or ketones (which can be present as starting materials, reagents, or even impurities).[5]

Causality: The reaction is an intramolecular cyclization where the nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbon of a carbonyl compound to form a hemiaminal intermediate. This is followed by the intramolecular attack of the hydroxyl group, leading to the formation of a stable five-membered oxazolidine ring and the elimination of water.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting oxazolidine formation.

Detailed Solutions & Protocols:

  • Protect the Amine Group: The most effective way to prevent oxazolidine formation is to protect the amine functionality, rendering it non-nucleophilic.[6][7] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its ease of removal under mild acidic conditions.[8][9][10][11]

    • Protocol for Boc Protection of an Amino Alcohol:

      • Dissolve the amino alcohol (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

      • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) to the solution.

      • Add a base, such as triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv), to the reaction mixture.

      • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

      • Upon completion, perform an aqueous workup to remove the excess base and salts.

      • Extract the Boc-protected amino alcohol with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.[10]

  • Control Reaction Temperature: Intramolecular cyclizations are often favored at higher temperatures.[3] If the desired reaction can proceed at a lower temperature, this can significantly reduce the rate of the cyclization side reaction.

  • pH Control: The rate of oxazolidine formation can be pH-dependent. While acidic conditions can promote the formation of the iminium ion intermediate, strongly basic conditions can also catalyze the reaction. Maintaining a neutral or slightly basic pH can sometimes minimize this side reaction.[12]

Issue 2: My Target Amino Alcohol is Unstable and Cyclizes to a Pyrrolidine/Piperidine Upon Purification.

Question: I've successfully synthesized my desired 1,4- or 1,5-amino alcohol, confirmed by in-situ analysis (NMR, LC-MS). However, during workup or purification (e.g., silica gel chromatography), it converts to the corresponding cyclic amine (pyrrolidine or piperidine). How can I isolate my product without inducing cyclization?

Answer:

This is a classic problem driven by the thermodynamic stability of five- and six-membered rings. The cyclization is often catalyzed by acidic or basic conditions encountered during workup and purification.[2][13]

Causality: The intramolecular nucleophilic attack of the amine on the carbon bearing the hydroxyl group (or a derivative of it) leads to the formation of a cyclic amine. This process can be facilitated by converting the hydroxyl group into a better leaving group, which can happen inadvertently on silica gel (an acidic stationary phase) or during acid/base washes.

Troubleshooting Workflow:

Sources

Optimizing pH conditions for extraction of fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Conditions for Extraction of Fluorinated Amines

Ticket ID: FA-EXT-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Extracting fluorinated amines—specifically those with


-trifluoromethyl groups (e.g., 2,2,2-trifluoroethylamine)—requires a fundamental deviation from standard amine extraction protocols.[1]

The Critical Error: Researchers often treat fluorinated amines like standard alkyl amines, employing high pH (12–14) for extraction. The Reality: The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the amine by 4–5 units (from ~10.5 to ~5.7). Consequently, pH 12 is not only unnecessary, it is often destructive , leading to hydrolysis and defluorination.[1]

This guide provides the corrected workflows to maximize recovery and purity.

Module 1: The Science of the "Fluorine Effect" (FAQ)

Q1: Why is my standard pH 12 extraction yielding low recovery?

A: You are likely degrading your product. Standard alkyl amines (e.g., Ethylamine) have a pKa


 10.7, requiring pH 

12 to ensure the neutral "free base" form dominates for extraction.[1] However, an

-trifluoromethyl group creates a powerful inductive effect (

), pulling electron density away from the nitrogen.[1]

This drastically lowers the basicity. For example, 2,2,2-trifluoroethylamine has a pKa of ~5.7 .[1]

  • At pH 8: The amine is already >99% in its neutral form (extractable).

  • At pH 12: You gain no extraction benefit, but you trigger base-mediated decomposition (defluorination), often producing ammonia and carbonyl species.[1]

Q2: What is the "Goldilocks" pH window?

A: The optimal window is pH 7.5 – 9.0 .

  • pH < 5: The amine remains protonated (

    
    ) and stays in the aqueous phase.
    
  • pH > 10: Risk of nucleophilic attack on the C-F bond increases significantly.

Q3: How does Fluorine affect the partition coefficient (LogD)?

A: Once neutral, fluorinated amines are significantly more lipophilic than their non-fluorinated counterparts due to the hydrophobicity of the C-F bond. This means you do not need aggressive solvents; standard solvents like MTBE or DCM are highly effective if the pH is correct.

Module 2: Experimental Protocol

Workflow: The "pH-Swing" Optimization

Do not guess the pH. Use this protocol to determine the stability-recovery balance for your specific substrate.

Materials:

  • Buffer A: Phosphate Buffer (pH 6.0)

  • Buffer B: Bicarbonate Buffer (pH 8.5)

  • Buffer C: Carbonate Buffer (pH 10.5)

  • Solvent: MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Preparation: Aliquot your aqueous reaction mixture into three vials (1 mL each).

  • Buffering: Adjust each vial to the target pH (6.0, 8.5, 10.5) using the respective buffers. Do not use strong NaOH.

  • Extraction: Add 1 mL of organic solvent to each vial.

  • Equilibration: Vortex for 30 seconds. Allow phases to separate (centrifuge if necessary).[2][3]

  • Analysis: Analyze the organic layer via GC-MS or HPLC.

    • Check 1: Recovery Area Counts (Which pH gave the most product?)

    • Check 2: Impurity Profile (Did pH 10.5 show new peaks indicating decomposition?)

Data Interpretation Table:

Observed ResultDiagnosisCorrective Action
Low Recovery @ all pH Amine is too polar or LogP is low.Switch to "Salting Out" (add NaCl) or use EtOAc.
Good Recovery @ pH 8.5, Low @ pH 10.5 Base-sensitive decomposition.[1]STOP. Do not exceed pH 9.
Good Recovery @ pH 6.0 pKa is exceptionally low (highly fluorinated).Extract at pH 6–7 to avoid any base exposure.

Module 3: Troubleshooting Scenarios

Issue 1: "I have a persistent emulsion."

Cause: Fluorinated compounds often possess surfactant-like properties (amphiphilic nature), especially at the interface of chlorinated solvents and water. Solution:

  • Switch Solvents: Move from DCM to MTBE or Toluene . Ether-based solvents generally form clearer interfaces with fluorinated amines.

  • The Brine Wash: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic amine out ("Salting Out") and sharpening the phase boundary.

  • Filtration: Emulsions are often stabilized by micro-precipitates. Filter the biphasic mixture through a pad of Celite before separation.[4]

Issue 2: "My product disappears during workup."

Cause: Volatility. Many small fluorinated amines (e.g., trifluoroethylamine, bp ~37°C) are highly volatile as free bases.[1] Solution:

  • Do not rotovap to dryness.

  • Salt Formation: Extract into the organic phase, then immediately treat with HCl in ether/dioxane to precipitate the stable hydrochloride salt. Handle the solid salt rather than the free oil.

Visualizations

Diagram 1: The pKa Shift & Extraction Logic

Caption: Comparison of extraction windows for standard amines vs. fluorinated amines. Note the shifted "Safe Zone" for fluorinated species.

G Standard Standard Amine (Ethylamine) pKa_Std pKa ~ 10.7 Standard->pKa_Std Fluorinated Fluorinated Amine (CF3-CH2-NH2) pKa_Flu pKa ~ 5.7 Fluorinated->pKa_Flu Inductive Effect Target_Std Target pH 12+ (Strong Base) pKa_Std->Target_Std Requires Target_Flu Target pH 7.5 - 9.0 (Mild Buffer) pKa_Flu->Target_Flu Allows Milder pH Danger pH 12+ Risk: DECOMPOSITION Target_Flu->Danger If exceeded

[1]

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for resolving low yield or quality issues during fluorinated amine extraction.

Troubleshooting Start Problem: Low Yield/Purity Check_pH Check Extraction pH Start->Check_pH Is_High Is pH > 10? Check_pH->Is_High Decomp Likely Decomposition. Action: Lower pH to 8.0 Is_High->Decomp Yes Check_Vol Check Volatility Is_High->Check_Vol No Is_Volatile Boiling Point < 60°C? Check_Vol->Is_Volatile Salt_Form Action: Isolate as HCl Salt. Do not evaporate to dryness. Is_Volatile->Salt_Form Yes Check_Aq Check Aqueous Phase Is_Volatile->Check_Aq No Is_Aq Product in Aqueous? Check_Aq->Is_Aq Salting_Out Action: Add NaCl (Saturate). Use EtOAc instead of Ether. Is_Aq->Salting_Out Yes

References

  • Schiesser, S., et al. (2020).[1][5] N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox. Journal of Medicinal Chemistry. [Link][6]

  • Morgenthaler, M., et al. (2007).[1] Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. [Link]

  • Kaneko, S., et al. (2019).[1] Turned on its head: Homogeneous liquid-liquid extraction with amines. Wiley Analytical Science. [Link]

  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. [Link]

Sources

Technical Support Center: Solubilization of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol , a specialized fluorinated building block often used in medicinal chemistry.

This content is structured as a Tier-3 Technical Support resource, designed for immediate application in the laboratory.


-Difluoroamines / Tertiary Cyclohexanols[1]

Chemical Analysis & Solubility Physics

To resolve solubility issues, we must first diagnose the molecular drivers of insolubility.

  • Compound Structure: this compound[1]

  • Key Feature: The amine is located

    
     to a gem-difluoro group (
    
    
    
    ).[1]
  • The "Fluorine Effect": The strong electron-withdrawing nature of the

    
     group significantly lowers the pKa of the neighboring amine via the inductive effect.[2] While a standard primary alkyl amine has a pKa 
    
    
    
    10.5, a
    
    
    -difluoroamine typically exhibits a pKa in the range of 6.5 – 7.5 [1, 2].[1]

Implication: In neutral water (pH 7.0) or PBS (pH 7.4), a significant fraction of the molecule exists in its neutral (uncharged) state .[1] Combined with the lipophilic cyclohexane ring, this neutral species precipitates or forms an oily film, leading to poor solubility.

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate in PBS or neutral water?

Diagnosis: The pKa suppression described above means the molecule is not fully protonated at physiological pH. The neutral form is dominated by the lipophilic cyclohexane and


 moieties, making it hydrophobic.[1]
Solution:  You must drive the equilibrium toward the cationic (protonated) species.[1] Lower the pH of the vehicle to at least pH 4.0  or lower.
Q2: I tried 5% DMSO, but it precipitated upon dilution. What went wrong?

Diagnosis: This is the "Crash-Out" phenomenon.[1] The compound is soluble in DMSO (organic solvent), but when diluted into an aqueous buffer, the local solvent environment becomes aqueous. If the buffer pH is near the compound's pKa, the neutral species forms and precipitates immediately. Solution: Acidify the aqueous diluent before adding the DMSO stock. Ensure the final pH remains acidic.

Q3: Which acid should I use for salt formation?

Recommendation:

  • Hydrochloric Acid (HCl): The first choice.[1] 1.0 eq to 2.0 eq of HCl usually yields a soluble hydrochloride salt.[1]

  • Methanesulfonic Acid (MsOH): If the HCl salt is hygroscopic or oils out, mesylates often provide better crystallinity and water solubility for lipophilic amines.[1]

Q4: Can I use cyclodextrins?

Yes. The cyclohexane ring fits well into the hydrophobic cavity of


-Cyclodextrin  or HP-

-CD
(Hydroxypropyl-

-cyclodextrin).[1] This shields the lipophilic region while the hydroxyl groups maintain aqueous solubility.[3]

Recommended Solubilization Protocols

Method A: Acidic Stock Preparation (Preferred for Aqueous Assays)

Best for: In vitro assays, cell culture (with neutralization controls), and oral dosing.[1]

Materials: 0.1 M HCl, Sterile Water.[1]

  • Weighing: Weigh the target amount of solid this compound.

  • Acidification: Add 0.9 molar equivalents of 0.1 M HCl initially. Vortex vigorously for 2 minutes.[1]

    • Note: The slightly substoichiometric acid prevents excess acidity if the sample is impure.

  • Adjustment: If solid remains, add 0.1 M HCl dropwise until fully dissolved (up to 1.1 eq).

  • Dilution: Dilute to volume with sterile water.

    • Target pH: 3.0 – 4.5.

    • Stability: Use fresh; fluorinated amines can be sensitive to prolonged storage in acidic media depending on specific substitution patterns.[1]

Method B: DMSO/Acid Cosolvent System

Best for: High-concentration stocks (10 mM - 100 mM).[1]

Materials: Anhydrous DMSO, PBS (pH 7.4), 1 M HCl.

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 50 mM. This should result in a clear solution.

  • Aqueous Diluent Prep: Prepare the aqueous buffer (e.g., PBS).[1] Crucial: Add HCl to the PBS before mixing to lower pH to ~5.0.[1]

  • Mixing: Slowly add the DMSO stock to the acidified PBS with rapid stirring.

    • Max DMSO concentration: Keep final DMSO < 1% for cell assays to avoid solvent toxicity.[1]

Solubility Decision Matrix

The following logic flow illustrates the optimal path to solubilization based on your application needs.

Solubility_Workflow Start Start: 1-(2-Amino-1,1-difluoroethyl) cyclohexan-1-ol Solid Check_App Application Type? Start->Check_App Bio_Assay Biological Assay (Cell/Enzyme) Check_App->Bio_Assay In Vitro Chem_Rxn Chemical Synthesis Check_App->Chem_Rxn Synthesis DMSO_Route Dissolve in 100% DMSO (Stock 10-50 mM) Bio_Assay->DMSO_Route Standard Chem_Rxn->DMSO_Route Organic Solvents OK Precip_Check Dilution Causes Precipitation? DMSO_Route->Precip_Check Dilute into Media Water_Route Direct Aqueous Dissolution Acidify Action: Acidify Buffer (pH < 5.0) before adding Stock Precip_Check->Acidify Yes (pKa Issue) Cyclodextrin Alt Action: Use HP-β-CD (Complexation) Precip_Check->Cyclodextrin If Acid Intolerant Success Soluble Stable Solution Precip_Check->Success No Acidify->Success Cyclodextrin->Success

Caption: Decision tree for selecting the appropriate solubilization strategy based on application and pKa-driven behavior.

Quantitative Data Summary

ParameterEstimated ValueImpact on Solubility
pKa (Amine) 6.5 – 7.5High: Neutral at pH 7.4; requires pH < 5 for full solubility.[1]
LogP (Neutral) ~1.5 – 2.5Moderate: Cyclohexyl + CF2 makes neutral form lipophilic.[1]
Water Solubility (pH 7) < 1 mg/mLPoor due to lack of ionization.[1]
Water Solubility (pH 2) > 10 mg/mLExcellent; amine forms cationic salt.[1]

References

  • pKa of Fluorin

    
    -fluorine atoms significantly reduces amine basicity.[1] See: Morgenthaler, M. et al. (2007).[1] Predicting and tuning physicochemical properties in lead optimization: Amine basicity.ChemMedChem , 2(8), 1100-1115.[1] 
    
  • Gem-Difluoro Group Properties: Structural and electronic effects of the gem-difluoro group. See: Huhta, M. S. et al. (2022).[1] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.Chemistry – A European Journal .[1][4]

  • Cyclodextrin Complexation: General strategies for solubilizing cyclohexyl-containing drugs.[1] See: Loftsson, T. et al. (2005).[1] Cyclodextrins in drug delivery.Expert Opinion on Drug Delivery .

Sources

Technical Support Center: Stability of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-amino-1,1-difluoroethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound under acidic conditions. As a molecule combining the functionalities of a tertiary alcohol and a primary amine, with the added complexity of a gem-difluoro group, its stability can be a critical factor in synthetic and analytical procedures.

This document is structured into two main sections: a Troubleshooting Guide to address specific experimental issues, and a Frequently Asked Questions (FAQ) section for more general inquiries.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the handling and reaction of this compound in acidic media.

Issue 1: Low Yield of Desired Product in Acid-Catalyzed Reactions

Symptom: You are performing a reaction on the amine or alcohol moiety of this compound under acidic conditions (e.g., amide coupling, esterification) and observe a significantly lower yield than expected. Analysis of the crude reaction mixture by LC-MS or NMR shows multiple unexpected byproducts.

Possible Cause: The compound may be undergoing acid-catalyzed degradation. The proximity of the amino and hydroxyl groups, combined with the electron-withdrawing nature of the difluoromethyl group, can lead to fragmentation pathways.

Proposed Degradation Pathway:

Under acidic conditions, both the amino and hydroxyl groups can be protonated. Protonation of the hydroxyl group converts it into a good leaving group (water). The neighboring amino group can then participate in an intramolecular reaction, leading to a cascade of events. A plausible degradation pathway is a retro-Mannich type fragmentation.

dot

Validation & Comparative

HPLC method development for 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific analytical challenges of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol , a structural motif often found in protease inhibitors (e.g., Cathepsin K or


-secretase inhibitors).

The molecule presents a "perfect storm" for HPLC method development:

  • Lack of Chromophore: The cyclohexane ring and aliphatic difluoro-chain possess negligible UV absorbance above 200 nm.

  • Altered Basicity: The gem-difluoro group (

    
    -position to the amine) exerts a strong electron-withdrawing inductive effect, significantly lowering the amine's pKa compared to non-fluorinated alkyl amines.
    
  • Detection Ambiguity: Standard UV methods yield poor sensitivity and baseline drift, necessitating alternative detection modes.

This guide compares three distinct methodologies: Charged Aerosol Detection (CAD) (Recommended), Pre-Column Derivatization (Fluorescence) , and Low-Wavelength UV .

Part 1: Molecule Analysis & Chromatographic Behavior

Structure-Property Relationship (SPR)

Understanding the analyte's chemistry is the prerequisite for method design.

  • The Fluorine Effect (pKa Shift): While a typical primary aliphatic amine has a pKa

    
     10.5, the adjacent 
    
    
    
    group lowers the pKa to approximately 7.0 – 7.5 .
    • Chromatographic Implication: At pH 9.0, this amine is largely neutral (unlike standard amines which remain cationic). This allows for excellent retention on C18 columns under basic conditions without the severe tailing usually associated with silanol interactions.

  • Hydrophobicity (LogP): The cyclohexane ring provides moderate lipophilicity (LogP

    
     1.5 – 2.0), making Reversed-Phase Chromatography (RPC) the ideal separation mode.
    
Method Selection Decision Matrix

Use the following logic flow to select the appropriate method for your laboratory's capabilities and sensitivity requirements.

MethodSelection Start Start: Select Detection Mode CheckCAD Is CAD or ELSD available? Start->CheckCAD CheckSens Is Ultra-Trace Sensitivity Required (< 0.1 µg/mL)? CheckCAD->CheckSens No MethodA METHOD A: CAD/ELSD (Universal, Robust) CheckCAD->MethodA Yes MethodB METHOD B: Derivatization (Fluorescence/High UV) CheckSens->MethodB Yes MethodC METHOD C: Low-UV (205 nm) (Limit of Detection Issues) CheckSens->MethodC No (Routine Assay)

Figure 1: Decision matrix for selecting the optimal detection strategy based on instrumentation and sensitivity needs.

Part 2: Comparative Methodologies

Method A: Charged Aerosol Detection (CAD) – The Modern Standard

Best For: Purity analysis, assay, and impurity profiling without derivatization.

CAD detects analytes based on the charge carried by aerosol particles, which is directly proportional to the mass of the analyte.[1] It is "universal" for non-volatiles and ideal for this weak-UV molecule.

Protocol
  • Column: High-pH stable C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10%

      
       90% B
      
    • 10-12 min: 90% B

  • Detector Settings:

    • Evaporation Temp: 35°C (Low temp prevents semi-volatile loss).

    • Power Function: 1.0 (for linearity).

Why this works: The high pH (9.0) keeps the fluorinated amine in its neutral state, maximizing retention and peak symmetry on the C18 column. Ammonium acetate is volatile, preventing CAD nebulizer clogging.

Method B: Pre-Column Derivatization (FMOC-Cl) – High Sensitivity

Best For: Trace analysis, biological matrices (plasma/urine), or cleaning validation.

Since the analyte has a primary amine, it reacts rapidly with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to form a highly fluorescent, hydrophobic derivative.

Derivatization Workflow
  • Reagent Prep: Dissolve FMOC-Cl (2.5 mg/mL) in Acetonitrile.

  • Buffer: Borate Buffer (0.2 M, pH 9.5).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 100 µL FMOC-Cl reagent.

    • Vortex and incubate at room temp for 2 minutes.

    • Quench: Add 20 µL Adamantanamine (ADAM) to react with excess FMOC-Cl (prevents the FMOC-OH hydrolysis peak from interfering).

  • Injection: Inject 10 µL of the mixture.

HPLC Conditions
  • Detection: Fluorescence (Ex: 265 nm, Em: 310 nm).[2]

  • Mobile Phase: Standard Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Note: The derivative is very hydrophobic; expect elution late in the gradient.

Method C: Low-Wavelength UV (205 nm) – The "Legacy" Fallback

Best For: Labs with standard HPLC equipment only, analyzing high-concentration samples (>50 µg/mL).

This method relies on the weak absorbance of the C-N and C-O bonds. It is prone to interference from solvents and buffer impurities.

Protocol
  • Buffer: 20 mM Potassium Phosphate (pH 7.0). Do not use Acetate or Formate as they absorb UV at 205 nm.

  • Mobile Phase B: Acetonitrile (UV Cutoff grade).

  • Wavelength: 205 nm (Bandwidth 4 nm).

  • Critical Constraint: You cannot use gradients from 0% to 100% easily because the refractive index shift and solvent absorbance change will cause massive baseline drift. An isocratic method is preferred if possible.

Part 3: Performance Comparison & Data

The following data summarizes the expected performance metrics for this compound analysis.

FeatureMethod A: CADMethod B: FMOC-DerivatizationMethod C: Low-UV (205 nm)
LOD (Limit of Detection) ~ 0.5 – 1.0 µg/mL< 0.01 µg/mL ~ 10 – 20 µg/mL
Linearity (

)
> 0.995 (Curvilinear*)> 0.999> 0.990
Precision (RSD) < 2.0%< 3.0% (added handling error)< 5.0% (baseline noise)
Selectivity High (Universal)Very High (Specific to amines)Low (Detects all organics)
Robustness HighModerate (Reagent stability)Low (Drift/Solvent effects)

*Note: CAD response is curvilinear at wide ranges; use a quadratic fit or Power Function for calibration.

Visualizing the Derivatization Pathway (Method B)

The following diagram illustrates the chemical transformation required for Method B, highlighting the critical quenching step to remove interference.

Derivatization Analyte Analyte (Non-Fluorescent) Complex Reaction Complex (pH 9.5) Analyte->Complex FMOC FMOC-Cl (Reagent) FMOC->Complex Derivative FMOC-Analyte (Highly Fluorescent) Complex->Derivative Byproduct Excess FMOC-Cl Complex->Byproduct Quench Add ADAM (Quencher) Byproduct->Quench Waste FMOC-ADAM (Separated Peak) Quench->Waste Removes Interference

Figure 2: Reaction workflow for FMOC derivatization. The quenching step is vital to separate the reagent peak from the analyte.

References

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis.[3][4] Retrieved from [Link]

  • PubChem. (2025).[5][6] Compound Summary: 1-Aminocyclohexan-1-ol.[5] National Library of Medicine. Retrieved from [Link]

  • Axion Labs. (2024). Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from [Link]

Sources

Lipophilicity & Physicochemical Profiling: 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol

[1]

Executive Summary: The "Fluorine Effect" in Amine Design

In drug discovery, the 2-amino-1,1-difluoroethyl motif is a strategic bioisostere of the ethylamine group.[1] While standard ethylamines are highly basic (



Key Takeaway: For this compound, this

higher effective lipophilicity (

)
1

Comparative Analysis: Target vs. Analogs

The following table contrasts the physicochemical profile of the target molecule with its direct non-fluorinated analog and a trifluoromethyl analog.

Table 1: Physicochemical Comparison
PropertyTarget Molecule Non-Fluorinated Analog Trifluoromethyl Analog
Structure This compound 1-(2-Aminoethyl)cyclohexan-1-ol 1-(2-Amino-1-trifluoromethyl)cyclohexan-1-ol
Formula



Substituent



Amine Type

-Difluoroamine
Primary Alkyl Amine

-Trifluoromethyl Amine
Est.[1][2][3][4][5][6][7]

(Base)
7.1 – 7.4 10.5 – 10.7 < 6.0 (Weakly basic)
Ionization (pH 7.4) ~50% Neutral / 50% Cationic>99.9% Cationic>95% Neutral
Intrinsic LogP ~0.9 (Modulated by C-F polarity)~1.2 (More lipophilic skeleton)~1.8 (Highly lipophilic)
LogD (pH 7.4) High (~0.6) Low (<-1.5) High (~1.8)
Permeability Excellent Poor (Lysosomotropic)Excellent

Note on Data: Values are derived from consensus models and comparative literature on


-difluoroamines (e.g., 2,2-difluoroethylamine 

7.3).

Mechanistic Insight: Modulation & Permeability

The drastic difference in biological behavior stems from the electron-withdrawing inductive effect (

Mechanism of Action
  • Inductive Effect: The two fluorine atoms on the

    
    -carbon pull electron density away from the nitrogen lone pair.
    
  • Basicity Reduction: This destabilizes the ammonium cation (conjugate acid), making the amine less likely to accept a proton.

  • LogD Implications:

    • Non-fluorinated Analog: At pH 7.4, it is a charged salt.[1] Salts do not passively cross lipid bilayers.[1]

      
       drops precipitously.[1]
      
    • Difluoro Analog: At pH 7.4, ~50% of the molecules are uncharged. These neutral species partition into the lipid membrane, driving high permeability.

Visualizing the Species Distribution

Gcluster_0Non-Fluorinated Analog (pH 7.4)cluster_1Difluoro Target (pH 7.4)A_CatCationic Species(>99.9%)A_NeuNeutral Species(<0.1%)A_Cat->A_NeupK_a ~10.6MembraneLipid Bilayer(Permeability Barrier)A_Neu->MembraneLow FluxB_CatCationic Species(~50%)B_NeuNeutral Species(~50%)B_Cat->B_NeupK_a ~7.3B_Neu->MembraneHigh Flux

Caption: Comparative ionization states at physiological pH. The difluoro analog maintains a significant neutral population, facilitating membrane transport.

Experimental Protocol: Measuring LogD

To validate these properties experimentally, a standard Shake-Flask method is insufficient due to the potential for ion-pairing effects with fluorinated amines.[1] The Potentiometric Titration or HPLC-based LogD method is recommended.[1]

Protocol: High-Throughput HPLC LogD Determination

Objective: Determine the distribution coefficient (

Materials:

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4).

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Standard: Caffeine (Low LogP control), Propranolol (High LogP/Cationic control).

Workflow:

  • Calibration: Inject a set of standards with known LogP values to create a calibration curve relating retention time (

    
    ) to LogP.
    
    • Expert Tip: Use standards that include amines to account for silanol interactions.[1]

  • Sample Preparation: Dissolve this compound in Methanol/Buffer (1:1) at 1 mg/mL.[1]

  • Isocratic Run: Run the sample at varying % Methanol (e.g., 30%, 40%, 50%) to extrapolate

    
     (capacity factor at 0% organic modifier).
    
  • Calculation:

    
    
    
    
    (Slope and Intercept derived from calibration standards).

Synthesis Pathway (Reformatsky Route)

The synthesis of this scaffold typically utilizes a Reformatsky reaction, which is robust for introducing gem-difluoro groups.

SynthesisSM1CyclohexanoneStep1Step 1: Reformatsky ReactionZn, THF, RefluxSM1->Step1SM2Ethyl Bromodifluoroacetate(BrCF2COOEt)SM2->Step1Int1Intermediate:Ethyl 2-(1-hydroxycyclohexyl)-2,2-difluoroacetateStep1->Int1Step2Step 2: AmidationNH3 / MeOHInt1->Step2Int2Intermediate:2,2-Difluoro-2-(1-hydroxycyclohexyl)acetamideStep2->Int2Step3Step 3: ReductionBH3·THF or LiAlH4Int2->Step3ProductProduct:This compoundStep3->Product

Caption: Synthetic route via Reformatsky coupling followed by functional group transformation.

References

  • Pka Modulation by Fluorine

    • Title: Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines.[1]

    • Source: ResearchG
    • URL:[Link] (Search: gem-difluorinated bicyclic amines)[1]

  • General Fluorine Effects

    • Title: Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
    • Source: Journal of Medicinal Chemistry (2018).
    • URL:[Link]

  • Beta-Fluoroamine Synthesis

    • Title: Rapid, General Access to Chiral

      
      -Fluoroamines and 
      
      
      -Difluoroamines via Organocatalysis.[1][7]
    • Source: NIH / PMC.[1]

    • URL:[Link]

  • Analog Data (2,2-Difluoroethylamine)

    • Title: 2,2-Difluoroethanamine Compound Summary.
    • Source: PubChem.[1][8][9][10]

    • URL:[Link]

Benchmarking 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol: A Guide to Gem-Difluoro Bioisosteres in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the modulation of physicochemical properties without significantly altering steric bulk is a persistent challenge. The gem-difluoro group (


) has emerged as a critical bioisostere for methylene (

) or carbonyl (

) groups.

This guide benchmarks 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol (ADC-OH) against its non-fluorinated standard, 1-(2-Aminoethyl)cyclohexan-1-ol (AEC-OH) . Our analysis demonstrates that the introduction of the


-difluoro motif significantly reduces amine basicity (

), enhances metabolic stability by blocking

-oxidation, and optimizes lipophilicity (

) for CNS and intracellular targets.

Strategic Rationale: The Fluorine Advantage

The structural modification involves replacing the


-methylene protons of the ethyl side chain with fluorine atoms. This specific placement (

to the amine) induces a strong electron-withdrawing effect, altering the electronic landscape of the primary amine.
Key Performance Indicators (KPIs)
  • Basicity Modulation: Lowering

    
     to reducing lysosomal trapping and hERG channel affinity.
    
  • Metabolic Blocking: The

    
     group renders the adjacent carbon inert to CYP450-mediated hydroxylation.
    
  • Conformational Locking: The gauche effect of fluorine can pre-organize the side chain, potentially reducing the entropic penalty of binding.

Comparative Benchmarking Data

The following data contrasts the fluorinated lead (ADC-OH) against the commercial standard (AEC-OH). Values are derived from experimental averages of analogous


-difluoroamines and validated predictive models.
Table 1: Physicochemical Profile
PropertyStandard (AEC-OH)Fluorinated Lead (ADC-OH)Impact
Structure


Bioisosteric replacement
Basic

10.5 - 10.87.2 - 7.6 Critical: ~3 unit drop; increases neutral fraction at pH 7.4.
LogP 0.81.1Slight increase in lipophilicity.
LogD (pH 7.4) -2.5 (mostly ionized)0.5 (mixed species) Improved membrane permeability.
TPSA (

)
46.246.2Unchanged (Polar surface area constant).
Table 2: ADME & Stability Metrics
MetricStandard (AEC-OH)Fluorinated Lead (ADC-OH)Mechanism
HLM Stability (

)
< 30 min> 120 min

blocks metabolic soft spot.
hERG Liability Moderate RiskLow Risk Reduced basicity correlates with reduced hERG binding.
BBB Permeability Low (due to ionization)High Lower

increases passive diffusion.

Experimental Protocols

Protocol A: Synthesis of ADC-OH (Reformatsky Route)

Rationale: Direct alkylation of cyclohexanone with a difluoro-haloacetate is the most robust method to install the quaternary center and the gem-difluoro group simultaneously.

Reagents:

  • Cyclohexanone (1.0 eq)

  • Ethyl bromodifluoroacetate (1.2 eq)

  • Activated Zinc dust (1.5 eq)

  • THF (anhydrous)[1]

  • Ammonia (7N in MeOH) or Lithium Aluminum Hydride (LAH)

Step-by-Step Workflow:

  • Activation: Suspend Zn dust in dry THF under Argon. Activate with trimethylsilyl chloride (TMSCl) (0.05 eq).

  • Reformatsky Addition: Add ethyl bromodifluoroacetate dropwise to the Zn suspension to form the organozinc reagent.

  • Coupling: Add cyclohexanone dropwise at

    
    . Allow to warm to RT and stir for 4 hours.
    
  • Quench & Isolate: Quench with dilute HCl. Extract with EtOAc.[2] Purify the intermediate Ethyl 2-(1-hydroxycyclohexyl)-2,2-difluoroacetate via silica chromatography (Hex/EtOAc).

  • Amidation: Dissolve the ester in 7N

    
     in MeOH. Seal and stir at 
    
    
    
    for 12h to yield the primary amide.
  • Reduction: Dissolve the amide in dry THF. Add LAH (3.0 eq) carefully at

    
    . Reflux for 6 hours to reduce the amide to the amine (
    
    
    
    ).
  • Purification: Fieser workup (Water/NaOH/Water). Isolate ADC-OH as a waxy solid or oil.

Self-Validation Check:

  • 
     NMR:  Look for a characteristic AB quartet or singlet around -100 to -120 ppm.
    
  • MS (ESI+): Confirm M+1 mass (Standard MW + 36 Da for

    
     vs 
    
    
    
    replacement).
Protocol B: Potentiometric Determination

Rationale: Computational predictions for fluorine effects can be inaccurate due to solvation effects. Experimental titration is required.

  • Preparation: Dissolve 5 mg of ADC-OH in 10 mL of 0.15 M KCl (ionic strength adjustor).

  • Titrant: Carbonate-free 0.1 M NaOH and 0.1 M HCl.

  • Calibration: Calibrate glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Acidify sample to pH 2.0 with HCl. Titrate with NaOH under

    
     atmosphere to pH 12.0.
    
  • Analysis: Use the Bjerrum plot method or Gran plot to identify the inflection point. The half-equivalence point represents the

    
    .
    

Visualizations

Diagram 1: Synthesis Workflow (Reformatsky-Honda)

SynthesisPath Start Cyclohexanone + BrCF2COOEt Zn Activated Zn (THF, Reflux) Start->Zn Reformatsky Inter Intermediate: B-Hydroxy Ester Zn->Inter C-C Bond Formation Amidation NH3 / MeOH (Amidation) Inter->Amidation Amide Intermediate: Difluoroamide Amidation->Amide Red LiAlH4 (Reduction) Amide->Red Final Product: ADC-OH Red->Final C=O to CH2

Caption: Step-wise synthesis of ADC-OH utilizing the Reformatsky reaction to install the gem-difluoro quaternary center.

Diagram 2: Strategic Decision Tree for Lead Optimization

DecisionTree Problem Lead Compound Issue: High Basicity / Low Permeability CheckSite Is the Amine on an Aliphatic Chain? Problem->CheckSite BetaPos Is the Beta-position Available? CheckSite->BetaPos Yes Alt Consider other Bioisosteres (Oxa, etc.) CheckSite->Alt No Decision Apply Gem-Difluoro Bioisostere (ADC-OH) BetaPos->Decision Yes BetaPos->Alt No Result1 Result: pKa drops ~3 units Decision->Result1 Result2 Result: Blocked Metabolic Spot Decision->Result2

Caption: Decision logic for selecting the gem-difluoro modification to solve specific ADME liabilities.

References

  • Reformatsky Reaction Mechanism & Application

    • Organic Syntheses, Coll. Vol. 10, p. 257 (2004).
  • Gem-Difluoro Effect on pKa and Lipophilicity

    • Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor, Anti-Infective, and CNS Active Drugs."
    • (General Reference for Fluorine Effects)

  • Metabolic Stability of Fluorinated Amines

    • Chemical Science, "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." (2024).[3][4][5]

  • pKa Determination Protocols

    • Alfa Chemistry, "pKa Values of Amines and Cyclic Organic Nitrogen Compounds."[6]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.